molecular formula C12H14O3 B3416214 Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate CAS No. 676348-54-2

Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

Cat. No.: B3416214
CAS No.: 676348-54-2
M. Wt: 206.24 g/mol
InChI Key: NPYPTOMABNEIIV-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate (CAS 1518320-24-5) is a high-purity chemical compound for research and development purposes. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds with the 3-oxopropanoate (beta-keto ester) moiety are versatile intermediates in organic synthesis. This structure is a key building block for constructing more complex molecules, particularly in multicomponent reactions to synthesize polysubstituted heterocycles . Research into analogous structures highlights the potential of such compounds in medicinal chemistry. For instance, beta-keto ester derivatives are frequently employed in the design and synthesis of novel heterocyclic compounds, which are core structures in many pharmaceuticals and are investigated for various biological activities . The specific 3,4-dimethylphenyl substitution in this compound may influence its properties and reactivity, offering researchers a pathway to explore new chemical spaces. This product requires cold-chain transportation to ensure stability . Researchers are encouraged to consult the available safety data sheet and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-4-5-10(6-9(8)2)11(13)7-12(14)15-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYPTOMABNEIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-54-2
Record name 676348-54-2
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Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate in the design of novel antiviral agents. For instance, derivatives of 3-oxopropanoate have been investigated for their efficacy against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds demonstrated significant activity against wild-type and mutated strains of the virus, suggesting that structural modifications can enhance binding affinity and solubility in biological systems .

Neuroprotective Effects

The compound's structural analogs have been explored for their neuroprotective properties, particularly as acetylcholinesterase (AChE) inhibitors. A study indicated that certain derivatives exhibited promising inhibition rates against AChE, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . The presence of specific substituents on the aromatic ring enhances their activity by improving interactions with the enzyme's active site.

Green Chemistry Approaches

This compound has been utilized in green synthesis methodologies to produce various biologically active compounds. For example, its reaction with primary amines under mild conditions has led to the formation of novel isoxazole carboxamide derivatives with significant antimicrobial and anti-inflammatory properties . This approach emphasizes sustainable practices in chemical synthesis.

Intermediate in Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing various pharmaceuticals and agrochemicals . Researchers have employed it in multi-step synthesis processes to create more complex structures that exhibit enhanced biological activities.

Polymer Chemistry

In material sciences, this compound has potential applications as a monomer or additive in polymer formulations. Its unique chemical structure can impart specific properties to polymers, such as increased thermal stability or enhanced mechanical strength. This application is particularly relevant in developing high-performance materials for industrial use.

Case Studies

StudyFocusFindings
Study on AChE InhibitionNeuroprotective AgentsDerivatives showed up to 48% inhibition against AChE at 50 µM concentration .
Antiviral Activity AssessmentHIV-1 NNRTIsCompounds exhibited low nanomolar activity against resistant strains .
Green Synthesis EvaluationAntimicrobial CompoundsSuccessful synthesis of isoxazole derivatives with significant antimicrobial activity using mild conditions .

Mechanism of Action

The mechanism by which Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate with its analogs, focusing on substituent effects, synthetic routes, spectral data, and applications.

Substituent Effects on Reactivity and Physical Properties

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents (Position) Ester Group Key Applications/Reactions Yield (%) Reference
Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate 3,4-OCH₃ Methyl Chromene synthesis via Claisen-Schmidt 80
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate 3,4-Cl Ethyl Pyrazole carboxamide synthesis N/A
Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate 3,5-CH₃ Ethyl Pyrazole-5-carboxamide derivatives 42
Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate 2,3,4-OCH₃ Methyl Not specified N/A
Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate 3,5-F, 2,2-CH₃ Ethyl Not specified N/A
  • Electron-Donating vs. Withdrawing Groups :

    • Methoxy (OCH₃) and methyl (CH₃) substituents are electron-donating, enhancing the electron density of the aryl ring. This increases nucleophilic aromatic substitution (NAS) reactivity compared to electron-withdrawing groups like Cl or F .
    • Chloro (Cl) and fluoro (F) substituents reduce electron density, favoring electrophilic reactions but may hinder cyclization steps due to steric and electronic effects .
  • Ester Group Influence :

    • Methyl esters (e.g., in ) generally exhibit higher volatility and lower solubility in polar solvents compared to ethyl esters (e.g., ), impacting purification methods (e.g., column chromatography vs. trituration).

Spectral Data and Structural Confirmation

Table 2: Key Spectral Features of Analogs
Compound Name IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) Reference
Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate 1735 (CO₂Me), 1652 (C=O) 3.78–3.87 (3 OCH₃), 7.20–7.35 (C₆H₃)
Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate Not reported Not reported
Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate Not reported Not reported
Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate Not reported 5–7 (C₆H₃F₂), 1.2–4.0 (CH₂CH₃, CH₃)
  • IR Spectroscopy :
    The carbonyl stretch (C=O) for β-ketoesters typically appears at ~1650–1750 cm⁻¹, with ester C=O at ~1735 cm⁻¹ .
  • ¹H NMR : Methyl and methoxy groups resonate at δ 3.7–3.9 ppm, while aryl protons appear at δ 7.0–7.4 ppm depending on substituents .

Biological Activity

Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate, an organic compound classified as an ester, has garnered attention in recent research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C13H16O3
  • Molecular Weight : Approximately 220.27 g/mol
  • Functional Groups : Contains a methyl group, a ketone functional group, and an ester structure.

The compound's unique structure contributes to its reactivity and potential interactions with biological systems.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It has been tested against various Gram-positive and Gram-negative bacteria, showing promising results:

Bacteria MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0200.040
Enterococcus faecalis0.0100.020

These findings indicate that the compound's activity can exceed that of traditional antibiotics like ampicillin and streptomycin by a significant margin .

2. Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown anti-inflammatory activity in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which may have implications for treating inflammatory diseases.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or bacterial metabolism.
  • Receptor Binding : Potential binding to receptors that mediate immune responses could explain its anti-inflammatory effects.
  • Hydrogen Bonding : The ability to form hydrogen bonds enhances its interactions with biological macromolecules .

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with lower MIC values compared to standard antibiotics .

Case Study 2: In Vivo Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of this compound in animal models of inflammation. The results showed a reduction in inflammatory markers and symptoms, suggesting potential therapeutic applications in treating chronic inflammatory conditions .

Q & A

Q. How does the presence of methyl groups at the 3,4 positions of the phenyl ring affect the compound’s solubility and crystallization behavior?

  • Methodology :
  • Solubility Screening : Test in polar (ethanol, DMSO) and nonpolar (hexane) solvents. Methyl groups reduce polarity, enhancing solubility in ethers (~25 mg/mL in THF) .
  • Crystallography : Grow single crystals via slow evaporation (hexane/ethyl acetate). Methyl groups induce π-stacking, favoring monoclinic crystal systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

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